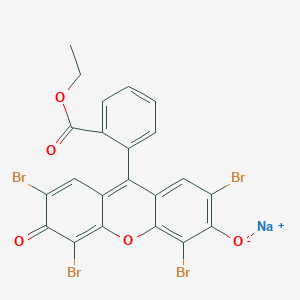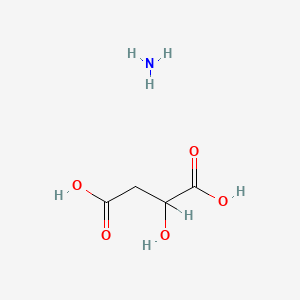
Ammonium bimalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium bimalate, also known as hydroxybutanedioic acid monoammonium salt, is a compound with the molecular formula C4H9NO5 and a molecular weight of 151.12 g/mol . It is a derivative of malic acid, where one of the carboxyl groups is neutralized by ammonium. This compound is known for its orthorhombic disphenoidal crystal structure and is soluble in water but only slightly soluble in alcohol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium bimalate can be synthesized through the neutralization of malic acid with ammonium hydroxide. The reaction typically involves dissolving malic acid in water and gradually adding ammonium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar process but with more controlled conditions to ensure purity and yield. The reaction is carried out in large reactors with precise control over temperature and pH. The resulting solution is then subjected to crystallization processes to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium bimalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetic acid.
Reduction: Reduction reactions can convert it into malic acid.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with strong acids or bases can facilitate the substitution of the ammonium ion.
Major Products Formed:
Oxidation: Oxaloacetic acid.
Reduction: Malic acid.
Substitution: Various salts depending on the substituting cation.
Applications De Recherche Scientifique
Ammonium bimalate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a buffer in various chemical reactions.
Biology: It serves as a source of malate in metabolic studies and can be used to study the Krebs cycle.
Medicine: It is investigated for its potential in drug formulations and as a stabilizer for certain pharmaceuticals.
Industry: It is used in the food industry as a flavoring agent and in the production of biodegradable polymers.
Mécanisme D'action
The mechanism of action of ammonium bimalate involves its role as a source of malate, which is a key intermediate in the Krebs cycle. Malate plays a crucial role in cellular respiration and energy production. The compound can also act as a buffering agent, maintaining pH stability in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Ammonium malate: Similar in structure but with different stoichiometry.
Ammonium tartrate: Another ammonium salt of a dicarboxylic acid with similar buffering properties.
Ammonium succinate: Shares similar applications in metabolic studies and as a buffering agent
Uniqueness: Ammonium bimalate is unique due to its specific role in the Krebs cycle and its ability to act as both a source of malate and a buffering agent. Its solubility properties and crystal structure also distinguish it from other similar compounds .
Propriétés
Numéro CAS |
6283-27-8 |
|---|---|
Formule moléculaire |
C4H9NO5 |
Poids moléculaire |
151.12 g/mol |
Nom IUPAC |
azanium;3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |
Clé InChI |
RMIOHTPMSWCRSO-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)O)C(=O)O.N |
SMILES canonique |
C(C(C(=O)O)O)C(=O)[O-].[NH4+] |
| 6283-27-8 5972-71-4 |
|
Numéros CAS associés |
20261-05-6 5972-71-4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


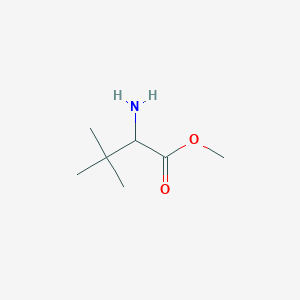
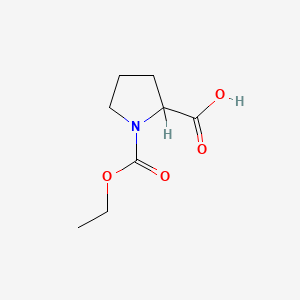

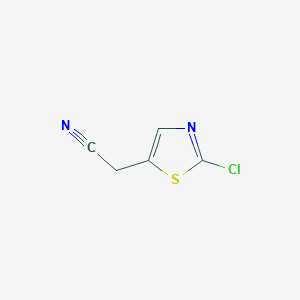
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetic acid](/img/structure/B1608919.png)


![3-[(4-chlorophenyl)thio]propanenitrile](/img/structure/B1608923.png)




![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)
